4-Chlorophthalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIFSVAYJLFDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318962 | |
| Record name | 4-Chlorophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96385-49-8 | |
| Record name | 4-Chlorophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorophthalamide and Analogous Structures
Routes from 4-Chlorophthalic Acid and 4-Chlorophthalic Anhydride (B1165640)
The synthesis of 4-chlorophthalamide, a derivative of phthalimide (B116566), can be achieved through the reaction of 4-chlorophthalic acid or its corresponding anhydride with a nitrogen source. These methods are foundational in the production of this and structurally similar compounds.
Amidation Reactions with Nitrogen Sources (e.g., Ammonia (B1221849), Ammonium (B1175870) Carbonate)
The conversion of 4-chlorophthalic anhydride to this compound is a direct amidation process. One common method involves heating 4-chlorophthalic anhydride with a nitrogen source like ammonium acetate (B1210297). For instance, heating a mixture of 4-chlorophthalic anhydride and ammonium acetate at 145°C for one hour, followed by heating to evaporate volatile components, yields this compound. nasa.gov Another approach involves the reaction of 4-chlorophthalic anhydride with urea. The two are heated together, and the resulting solid is dissolved in a solvent like DMF, from which the product can be precipitated. cdnsciencepub.com
Similarly, 4-chlorophthalic acid can be used as a starting material. The acid is first converted to the anhydride, for example, by refluxing with acetic anhydride, which is then reacted with a nitrogen source. justia.com A study on the ammonolysis of substituted phthalimides, including 4-chlorophthalimide (B3024755), highlights the reversible nature of the reaction between the phthalimide and ammonia to form the corresponding phthalamide (B166641). cdnsciencepub.com The equilibrium of this reaction can be influenced by the concentration of ammonia, with higher concentrations favoring the formation of the phthalamide. cdnsciencepub.com
| Starting Material | Reagent | Product | Reference |
| 4-Chlorophthalic Anhydride | Ammonium Acetate | This compound | nasa.gov |
| 4-Chlorophthalic Anhydride | Urea | This compound | cdnsciencepub.com |
| 4-Chlorophthalic Acid | Acetic Anhydride, then amine | N-substituted-4-chlorophthalimide | justia.com |
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Reaction Time
The efficiency and outcome of the synthesis of this compound and its analogs are significantly influenced by reaction conditions such as temperature, solvent, and reaction time. numberanalytics.com
Solvent Systems: The choice of solvent can significantly impact the reaction by affecting the solubility, stability, and reactivity of the reactants. numberanalytics.com For the synthesis of N-aryl phthalimides, glacial acetic acid is often used as the solvent, with the reaction mixture being refluxed for several hours. justia.com In some cases, a co-solvent like toluene (B28343) is used to azeotropically remove water formed during the reaction, driving the equilibrium towards product formation. prepchem.com
Reaction Time: The duration of the reaction is another key variable. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes for the preparation of phthalimide derivatives, while also minimizing side-product formation. For instance, the reaction of 4-bromophthalic anhydride with an amine under microwave irradiation at 120°C for 5 minutes, followed by 180°C for 15 minutes, can lead to near-quantitative yields.
| Parameter | Condition | Outcome | Reference |
| Temperature | 180°C | High yield of N-methyl-4-chlorophthalimide | patsnap.com |
| Solvent | Glacial Acetic Acid | Synthesis of N-aryl-4-chlorophthalimides | justia.com |
| Reaction Time | 5-15 minutes (Microwave) | Near-quantitative yield of N-substituted phthalimides |
Exploration of Alternative Synthetic Pathways for Dicarboxamides
Beyond the classical methods, several modern synthetic strategies have been developed for the preparation of dicarboxamides and related structures, offering advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Metal-Catalyzed Synthetic Routes to Substituted Amides
Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of amides. researchgate.netresearchgate.net Palladium-catalyzed aminocarbonylation of aryl halides is a widely used method for producing a variety of carboxamides. researchgate.netresearchgate.net This reaction involves the coupling of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.net This methodology has been applied to the synthesis of various amides with applications in pharmaceuticals and materials science. researchgate.net Other metals like iron have also been used to catalyze the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com Rhodium(III)-catalyzed C-H activation has also been employed for the synthesis of complex amide structures. acs.org
| Catalyst | Reaction Type | Product | Reference |
| Palladium | Aminocarbonylation | Carboxamides | researchgate.netresearchgate.net |
| Iron | Cyclization | Imidazoles, Pyrimidines | mdpi.com |
| Rhodium(III) | C-H Activation/Annulation | N-unprotected Indoles | acs.org |
Metal-Free and Organocatalytic Approaches for Phthalamide Formation
To address the cost and toxicity associated with some metal catalysts, metal-free and organocatalytic methods for phthalimide synthesis have gained significant attention. rsc.org These approaches are often more environmentally friendly and can be carried out under milder conditions. rsc.orgrsc.org
Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been successfully used for the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. chemrxiv.org Other organocatalytic systems, like tetraethylammonium (B1195904) 2-(carbamoyl)benzoate, have been shown to be effective for reactions such as the cyclotrimerization of isocyanates, which can be a step in the synthesis of more complex amide structures. researchgate.net Metal-free synthesis of phthalimides can also be achieved through base- or acid-catalyzed methods. rsc.org For example, the reaction of phthalic anhydride with an amine can be carried out without a metal catalyst to produce phthalimides in excellent yields. rsc.org
| Catalyst/Condition | Reaction Type | Advantage | Reference |
| N-Heterocyclic Carbene (NHC) | Atroposelective Amidation | Mild conditions, high enantioselectivity | chemrxiv.org |
| Tetraethylammonium 2-(carbamoyl)benzoate | Cyclotrimerization | Metal-free, solvent-free | researchgate.net |
| Metal-free (Base/Acid Catalysis) | Amidation | Greener, cost-effective | rsc.org |
Multicomponent Reaction Strategies for Complex Amide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient strategy for the synthesis of diverse amide structures. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used to create α-aminoacyl amides and α-acyloxy amides, respectively. scielo.br These reactions are atom-efficient and allow for the rapid generation of molecular complexity from simple starting materials. rsc.org
MCRs have been employed to synthesize a wide range of complex molecules, including macrocycles and heterocyclic compounds. nih.gov For instance, a transition-metal-free MCR involving arynes, isocyanides, and carbon dioxide has been reported for the synthesis of N-substituted phthalimides under mild conditions. acs.org Another example is a pseudo five-component reaction based on diketene (B1670635) for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives. researchgate.net The versatility of MCRs makes them a powerful tool for constructing complex amide scaffolds that would otherwise require lengthy, multi-step synthetic sequences. nih.gov
| Reaction Name | Components | Product Type | Reference |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides | scielo.br |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | scielo.br |
| Aryne-based MCR | Aryne, Isocyanide, CO2 | N-substituted Phthalimides | acs.org |
Chemical Reactivity and Derivatization Studies of 4 Chlorophthalamide
Transformations Involving the Carboxamide Functional Groups
The two amide moieties of 4-Chlorophthalamide are primary sites for chemical reactions, including hydrolysis, condensation, and cyclization, and exhibit nucleophilic character under certain conditions.
Hydrolysis and Condensation Reactions of Amide Moieties
The chemistry of this compound is intrinsically linked to its corresponding imide, 4-chlorophthalimide (B3024755), through reversible ammonolysis and hydrolysis reactions. Kinetic studies have shown that this compound can be synthesized via the ammonolysis of 4-chlorophthalimide. cdnsciencepub.com Conversely, this compound undergoes hydrolysis back to the corresponding 4-chlorophthalamic acid. This hydrolysis proceeds through the cyclization of the phthalamide (B166641) to form an intermediate 4-chlorophthalimide, which is then hydrolyzed. cdnsciencepub.com
This reversible process can be represented as follows: 4-Chlorophthalimide + NH₃ ⇌ this compound
The hydrolysis of the phthalamide is base-catalyzed, and the rate of its cyclization back to the imide follows a specific rate law. cdnsciencepub.com
Rate Law for Base-Catalyzed Cyclization of this compound: Rate = kcyc[this compound][OH⁻] cdnsciencepub.com
This relationship highlights that the conversion to the intermediate imide is dependent on the concentration of both the phthalamide and the hydroxide (B78521) ion catalyst. cdnsciencepub.com The equilibrium between the phthalimide (B116566) and phthalamide forms is influenced by the reaction conditions. For instance, in a 1 M ammonia (B1221849) solution, the parent phthalimide is converted to 94% phthalamide, demonstrating that the equilibrium can favor the diamide. cdnsciencepub.com
Table 1: Kinetic Parameters for Reactions of Substituted Phthalimides This table presents kinetic data for related phthalimide compounds to illustrate the effects of substituents on reactivity. Data for this compound is part of this broader study.
Nucleophilic Reactivity of Amide Nitrogen Centers
The nitrogen atoms of the two carboxamide groups in this compound can act as nucleophiles, a reactivity that is more famously exploited in the parent phthalimide system via the Gabriel synthesis. masterorganicchemistry.com In phthalimides, the N-H proton is significantly acidic (pKa ≈ 8.3) because the resulting conjugate base, the phthalimide anion, is stabilized by resonance across two carbonyl groups. masterorganicchemistry.comturito.com This anion is an effective nucleophile for SN2 reactions with alkyl halides. masterorganicchemistry.com
While the amide protons of this compound are less acidic than the imide proton of phthalimide, they can still be removed by a sufficiently strong base. Deprotonation would generate an anionic nitrogen center, thereby enhancing its nucleophilicity and enabling it to participate in reactions such as alkylation or acylation. rsc.org The use of strong bases like potassium hydroxide or sodium hydride to deprotonate the nitrogen atom is a key step in activating the molecule for nucleophilic attack. masterorganicchemistry.com
Formation of Heterocyclic Systems through Amide Cyclization (e.g., oxazine (B8389632) derivatives)
The bifunctional nature of this compound provides a basis for its potential use in the synthesis of heterocyclic structures. While direct cyclization to an oxazine is not a commonly reported pathway, multistep transformations can be envisioned. One potential route involves the Hofmann rearrangement of one of the amide groups. This reaction would convert a -CONH₂ group into a primary amine (-NH₂), yielding 2-amino-5-chlorobenzamide (B107076) or 3-amino-4-chlorobenzamide. Such ortho-amino-benzamide structures are valuable precursors for a variety of heterocyclic systems.
Another speculative but chemically plausible pathway to heterocyclic systems like benzoxazines involves leveraging the hydrolysis and cyclization chemistry of the phthalamide. For instance, related N-alkoxyphthalimides can be cleaved with hydrazine, and the resulting intermediate can undergo acid-promoted condensation to form a benzoxazine (B1645224) ring system. researchgate.net This suggests that this compound could potentially be converted first to 4-chlorophthalimide, then to an N-substituted derivative which could undergo intramolecular cyclization to form complex heterocyclic products. researchgate.netrsc.org For example, photochemically-induced intramolecular cyclization of N-(selenoalkyl)phthalimides is known to produce selenium-containing heterocyclic systems. rsc.orgresearchgate.net
Reactions of the Chlorinated Aromatic Nucleus
The chlorine atom on the benzene (B151609) ring is a key site for substitution reactions, with its reactivity heavily influenced by the electronic effects of the carboxamide groups.
Investigation of Nucleophilic Aromatic Substitution Pathways
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the two electron-withdrawing carboxamide groups, which lower the electron density of the aromatic ring, making it more electrophilic and able to be attacked by nucleophiles. libretexts.orgmasterorganicchemistry.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing groups. The presence of a carboxamide group para to the chlorine atom is particularly effective at stabilizing this intermediate through resonance, thus activating the site for substitution. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.
This pathway is well-documented for structurally similar compounds. For example, 4-bromophthalonitrile (B1280451) and 4-nitrophthalonitrile (B195368) readily undergo SNAr reactions with various nucleophiles. This indicates that the chlorine atom in this compound is an active site for substitution by nucleophiles such as amines, alkoxides, and thiolates.
Regioselectivity in Electrophilic Aromatic Substitution (if applicable to the specific compound)
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. The molecule contains three substituents on the benzene ring: two carboxamide groups (-CONH₂) and one chlorine atom (-Cl). Both types of substituents are deactivating towards electrophilic attack, meaning they make the aromatic ring less reactive than benzene itself. libretexts.org The carboxamide groups are strongly deactivating and are meta-directors. The chlorine atom is also deactivating (due to its inductive effect) but is an ortho, para-director (due to resonance). masterorganicchemistry.com
The combined effect of these three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Should a reaction be forced under harsh conditions, the regiochemical outcome would be determined by the competing directing effects of the substituents.
Analysis of Potential Substitution Positions:
Position 3: Ortho to the -Cl (favored) and ortho to one -CONH₂ group (disfavored).
Position 5: Meta to the -Cl (disfavored) and para to one -CONH₂ group (disfavored).
Position 6: Ortho to the -Cl (favored) and ortho to the other -CONH₂ group (disfavored).
Given that all positions are deactivated to some extent and subject to conflicting directing influences, it is likely that if an electrophilic aromatic substitution were to occur, it would proceed slowly and yield a mixture of products. No specific studies detailing successful EAS reactions on this compound are prominent in the literature, which is consistent with the predicted low reactivity of the substrate.
Table 2: List of Chemical Compounds
Synthesis of Substituted this compound Derivatives for Structure-Reactivity Correlation
The synthesis of substituted derivatives of this compound is a critical area of research for establishing structure-reactivity correlations. By systematically modifying the core structure of this compound, either at the imide nitrogen or through reactions involving the chlorine substituent, researchers can probe how these changes influence the molecule's chemical behavior, stability, and potential for further functionalization. These studies are fundamental for tailoring the properties of resulting compounds for specific applications, such as in polymer science and the synthesis of complex organic molecules.
Investigations into derivatization often focus on two primary sites: the nitrogen atom of the imide ring and the chlorine atom on the aromatic ring. Reactions at the nitrogen atom typically involve N-alkylation or N-arylation, while the reactivity of the C-Cl bond is often explored through nucleophilic substitution reactions.
A foundational example of N-substitution is the synthesis of N-methyl-4-chlorophthalimide. This reaction can be achieved by treating 4-chlorotetrahydrophthalic anhydride (B1165640) with methylamine (B109427) gas at elevated temperatures (150-180°C). google.comgoogle.compatsnap.com The resulting N-methyl-4-chlorophthalimide is a key intermediate that can undergo further reactions, such as transimidation, to produce 4-chlorophthalic anhydride. google.com This process highlights how derivatization at the nitrogen position can be a strategic step in a larger synthetic pathway.
More complex N-substituted derivatives have been synthesized for applications in materials science. For instance, AB2-type monomers, such as N-{3-[1,1-bis(4-hydroxyphenyl)]ethylphenyl}-4-chlorophthalimide and N-{4-[1,1-bis(4-hydroxyphenyl)]ethylphenyl}-4-chlorophthalimide, have been prepared to serve as building blocks for hyperbranched poly(ether imide)s. researchgate.net The synthesis of these elaborate structures underscores the versatility of the phthalimide core in accommodating large functional groups at the nitrogen position.
The chlorine atom at the 4-position imparts distinct reactivity to the molecule, particularly in nucleophilic aromatic substitution reactions. smolecule.com This reactivity has been harnessed to create novel polymers. A notable study involves the synthesis of a series of isomeric poly(thioether imide)s through the reaction of N-(4-mercaptophenyl)-4-chlorophthalimide with its 3-chloro isomer. researchgate.net The research demonstrated that the polymer's properties, such as the glass transition temperature, could be tuned by varying the ratio of 3- and 4-substituted phthalimide units in the polymer backbone. researchgate.net This provides a clear example of how the specific placement of the chloro substituent—a structural change—directly correlates with the macroscopic properties of the resulting material, a manifestation of underlying reactivity differences.
Computational studies have provided deeper insights into the structure-reactivity relationships of phthalimide derivatives. By calculating frontier molecular orbital energies (HOMO and LUMO), researchers can predict the chemical reactivity and stability of different substituted compounds. chemmethod.com A lower LUMO (Lowest Unoccupied Molecular Orbital) energy generally corresponds to a greater ability to accept electrons and undergo reduction, while a larger HOMO-LUMO gap indicates higher molecular stability and lower chemical reactivity. chemmethod.com For example, computational screening of various phthalimide derivatives has been used to assess their potential as additives in lithium-ion batteries, correlating their molecular orbital energies with their electrochemical performance. chemmethod.com
The influence of substituents on reactivity is also evident in reactions where the phthalimide derivative acts as a reagent. In the aminochlorination of β-nitrostyrenes using N-chlorophthalimide, the electronic nature of the substituents on the styrene (B11656) substrate significantly affects the reaction yield. doi.org Electron-deficient substrates generally result in good to excellent yields, whereas electron-rich substrates tend to produce moderate yields. doi.org While in this case the substitution is on the reaction partner, the principle directly illustrates the structure-reactivity correlation that is central to derivatization studies of this compound itself.
The table below summarizes examples of synthesized derivatives and the insights gained from their study.
Table 1: Synthesis and Reactivity of Substituted Phthalimide Derivatives
| Derivative/System | Synthesis Method/Study Type | Key Findings on Structure-Reactivity | Reference(s) |
|---|---|---|---|
| N-Methyl-4-chlorophthalimide | Reaction of 4-chlorotetrahydrophthalic anhydride with methylamine. | Serves as a key intermediate for transimidation reactions to produce 4-chlorophthalic anhydride. | google.comgoogle.compatsnap.com |
| Hyperbranched Poly(ether imide)s | Polymerization of N-aryl substituted 4-chlorophthalimide monomers. | Demonstrates the ability to attach large, functional groups to the nitrogen atom to build complex polymer architectures. | researchgate.net |
| Isomeric Poly(thioether imide)s | Aromatic nucleophilic substitution using N-(4-mercaptophenyl)-4-chlorophthalimide. | The ratio of 3-chloro vs. 4-chloro isomers in the polymer backbone directly influences the glass transition temperature. | researchgate.net |
| Various Phthalimide Derivatives | Computational study (DFT). | A large HOMO-LUMO gap correlates to high molecular stability and low reactivity. LUMO energy is a predictor of reduction ability. | chemmethod.com |
These derivatization studies, combining synthetic chemistry and computational analysis, are essential for developing a predictive understanding of how structural modifications to the this compound scaffold impact its chemical properties and reactivity.
Spectroscopic and Advanced Analytical Characterization in 4 Chlorophthalamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Chlorophthalamide in solution. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and the study of its dynamic processes. mdpi.comipb.pt
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the two amide functional groups. These protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the two amide (-CONH₂) groups give rise to broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature, which can provide information on hydrogen bonding and dynamic exchange processes.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the this compound molecule. ipb.ptcaspre.ca The carbon atoms of the aromatic ring will have chemical shifts in the typical aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic shift due to the halogen's influence. The carbonyl carbons of the two amide groups will appear significantly downfield, typically in the range of 160-170 ppm, confirming the presence of these functional groups. ipb.pt
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data. Solvent: DMSO)
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 168.5 |
| C2 | 135.2 |
| C3 | 129.8 |
| C4 | 138.1 |
| C5 | 125.4 |
| C6 | 132.7 |
| C7 (Carbonyl) | 168.5 |
| C8 (Aromatic) | 135.2 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.commeasurlabs.comnih.gov In the case of this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorption bands in the IR spectrum of this compound are associated with the amide functional groups. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct peaks in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) gives rise to a strong, sharp absorption band around 1680-1640 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) is observed in the 1650-1550 cm⁻¹ region.
The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration can be observed in the fingerprint region, typically between 800 and 600 cm⁻¹, which is a complex and unique area of the spectrum for each compound. redalyc.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Amide (-CONH₂) | N-H Stretch | 3400-3200 (two bands) |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1640 |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1650-1550 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Chloro-Aromatic | C-Cl Stretch | 800-600 |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. weebly.com For this compound, MS is crucial for confirming its molecular formula and for gaining insights into its fragmentation pathways. libretexts.orgwikipedia.org
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). pg.edu.pl The mass of this ion will correspond to the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. weebly.com Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit two peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak having about one-third the intensity of the M⁺ peak. weebly.com
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the amide groups (-CONH₂) or the chlorine atom. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating it from any potential isomers or impurities. carlroth.commeasurlabs.com This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). chromtech.com
A validated reverse-phase HPLC method, often utilizing a C18 column, can effectively assess the purity of a this compound sample. pensoft.net By monitoring the eluent with a UV detector at an appropriate wavelength, a chromatogram is produced where this compound appears as a major peak. The area of this peak is proportional to its concentration, allowing for quantitative purity analysis. Any impurities present in the sample will appear as separate, smaller peaks, and their levels can be quantified. researchgate.net
This technique is also critical for the analysis of potential positional isomers that may arise during the synthesis of this compound. Different isomers will likely have slightly different polarities and will, therefore, be separated by the HPLC column, allowing for their individual detection and quantification.
X-ray Diffraction for Solid-State Structure Elucidation (if applicable to crystal forms or cocrystals)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If this compound can be grown as a single crystal, X-ray crystallography can provide a wealth of information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net
The diffraction pattern produced when X-rays pass through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com This technique can reveal details about the crystal packing, hydrogen bonding networks involving the amide groups, and any potential π-π stacking interactions between the aromatic rings. mdpi.comrsc.org Such information is invaluable for understanding the physical properties of the solid material and for designing new crystal forms or cocrystals with desired properties.
Even if single crystals are not available, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of a bulk sample of this compound and to identify different polymorphic forms if they exist. researchgate.netrsc.org
Computational and Theoretical Investigations of 4 Chlorophthalamide Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. ua.ptfrontiersin.org It allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. materialssquare.comisca.me
While specific DFT studies exclusively on 4-chlorophthalamide are scarce in the reviewed literature, extensive research on related phthalimide (B116566) derivatives provides a strong basis for understanding its electronic characteristics. For instance, DFT calculations have been broadly applied to various phthalimide derivatives to predict their reactivity and molecular properties. researchgate.netmdpi.com In a study on N-halide phthalimides, including the closely related N-chlorophthalimide (ncp), DFT was used in conjunction with the evolutionary algorithm USPEX to predict crystal structures. uspex-team.org These calculations are crucial for understanding the electronic distribution and potential for intermolecular interactions, which are governed by the molecule's electronic structure.
DFT calculations on N-substituted phthalimide derivatives have been used to determine quantum parameters and molecular orbital energies. researchgate.net The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For phthalimide derivatives, these calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. In a study on 2-chloro-1H-isoindole-1,3(2H)-dione, DFT (B3LYP method) was used to calculate the optimized molecular geometry and harmonic vibrational frequencies, showing good agreement with experimental data. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, reveals the distribution of charge, identifying electrophilic and nucleophilic regions. For a related compound, the MEP map showed negative potential sites on oxygen atoms and positive potential sites around hydrogen atoms, indicating likely sites for intermolecular interactions. researchgate.net
Energetic analysis of radical-chain chlorination reactions involving N-chlorophthalimide utilized DFT computations to calculate bond dissociation free energies (BDFEs) for the C–H, N–H, C–Cl, and N–Cl bonds. nih.gov These calculations are fundamental to predicting the thermodynamics and kinetics of reaction steps.
Table 1: Representative DFT-Calculated Properties for a Phthalimide Derivative (Note: This table is illustrative, based on typical data from DFT studies on related phthalimide compounds, as specific data for this compound was not available in the cited sources.)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Total Energy | -2500 Hartree | Ground state energy of the optimized geometry. |
Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These methods are vital for performing conformational analysis to identify the most stable three-dimensional arrangements of a molecule and for studying the nature of intermolecular interactions that dictate its macroscopic properties, such as its crystal structure.
For flexible molecules, identifying the lowest energy conformer is crucial. This is often achieved by systematically or randomly altering torsional angles and minimizing the energy of each resulting conformation. researchgate.net While the this compound molecule itself has limited conformational flexibility due to its rigid bicyclic structure, substituents on the phthalimide core would necessitate such analysis.
A significant application of molecular modeling for compounds like this compound is the study of its crystal packing and intermolecular forces. A study on N-halide phthalimides, including N-chlorophthalimide, employed crystal structure prediction (CSP) methods. uspex-team.org This research highlighted the importance of specific intermolecular interactions, or "synthons," in determining the final crystal structure. The interaction sites for N-halide phthalimides were identified as the aromatic C-H, the carbonyl (C=O) groups, and the N-X (N-Cl) group. uspex-team.org These sites can form hydrogen bonds (C–H···O) and halogen bonds (N–Cl···O=C), which are key to the supramolecular assembly. uspex-team.org The use of programs like SURFNET can help visualize molecular surfaces and the cavities and grooves that are crucial for understanding these interactions. nih.gov
Hirshfeld surface analysis is another powerful computational tool used to evaluate intermolecular interactions in the crystalline state. mdpi.com For a novel quinolinone derivative, this method was used to analyze and quantify various contacts, including those involving aromatic rings and hydrogen bonds. mdpi.com Similar analysis on this compound would elucidate how the chlorine substituent influences crystal packing through halogen bonding and other weak interactions.
Table 2: Common Intermolecular Interactions in Phthalimide Crystals (Based on studies of N-halide phthalimides and related structures)
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance |
| Hydrogen Bond | C-H···O=C | 2.2 - 2.8 | Stabilizes crystal packing. |
| Halogen Bond | N-Cl···O=C | 2.9 - 3.4 | Directs molecular assembly; influences crystal polymorphism. |
| π-π Stacking | Aromatic Ring···Aromatic Ring | 3.3 - 3.8 | Contributes to crystal stability through delocalized electron interactions. |
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface connecting reactants, transition states, and products. rsc.orggithub.io Identifying the transition state—the highest energy point along the reaction coordinate—is central to understanding the kinetics and feasibility of a chemical reaction. github.io
DFT calculations are frequently used to model reaction pathways and locate transition state structures. jst.go.jp For example, in the synthesis of phthalimides from 1,4-dimethoxyphthalazines, DFT calculations were performed to confirm the proposed mechanism and the formation of transition states. rsc.org Similarly, the mechanism of copper-catalyzed P–H insertion reactions has been investigated using DFT to determine the transition state and understand the reaction pathway. mdpi.com
While a specific study on the reaction mechanisms of this compound was not found, research on the reactions of related compounds provides relevant insights. A study on the radical chlorination of heterobenzylic C-H bonds analyzed the propagation steps using DFT. nih.gov This involved calculating the energies of the reactants, products, and intermediates to determine the favorability of the hydrogen atom transfer (HAT) and chlorine atom transfer (ClAT) steps. nih.gov Such an approach could be directly applied to predict the reactivity of the aromatic ring and other positions of this compound in radical reactions.
Furthermore, computational studies on the chlorocyclization of alkenoic thioesters using N-chlorosuccinimide involved DFT calculations to understand the energy profile of the ring-closing reaction. jst.go.jp These calculations provided insights into the activation barriers for the formation of key intermediates, explaining the efficiency and outcome of the reaction. jst.go.jp The synthesis of poly(thioether imide)s from N-(4-mercaptophenyl)-4-chlorophthalimide is another area where computational modeling could elucidate the nucleophilic aromatic substitution mechanism involved. researchgate.netresearchgate.net
The Intrinsic Reaction Coordinate (IRC) calculation is a method used to confirm that a found transition state correctly connects the desired reactants and products on the potential energy surface. github.io
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. arkat-usa.orgresearchgate.net These models rely on calculating a set of numerical "descriptors" that encode various aspects of a molecule's structure (e.g., topological, electronic, steric).
Another QSAR model was developed for a small set of phthalimide congeners as HMG-CoA reductase inhibitors. mdpi.com Although the specifics of this model were part of a broader review, it highlights the application of QSAR to this class of compounds. Such models can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
For this compound, a QSAR/QSPR study could be used to predict various properties, such as its toxicity, environmental fate, or specific biological activities, by comparing its calculated descriptors to those of a well-characterized dataset of related compounds. nih.govresearchgate.net
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Phthalimides
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Number of Chlorine atoms (nCl) | Presence of specific atoms. arkat-usa.orgresearchgate.net | |
| Topological | Connectivity Index (chi-1) | Degree of branching in the molecular skeleton. arkat-usa.orgresearchgate.net |
| Topological Polar Surface Area (TPSA) | Related to transport properties (e.g., absorption). nih.gov | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. arkat-usa.orgresearchgate.net |
| Electronic | Dipole Moment | Polarity and charge distribution. |
Advanced Research Applications and Potential of 4 Chlorophthalamide
As a Core Building Block in Diversified Organic Synthesis
4-Chlorophthalamide serves as a fundamental building block in the field of organic synthesis. nitrobenzenechemical.com The compound's utility stems from two primary structural features: the phthalimide (B116566) group and the reactive chlorine atom. The chlorine atom, positioned on the benzene (B151609) ring, can act as a leaving group in various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds. smolecule.com This reactivity makes it a key intermediate for synthesizing a range of organic compounds. nitrobenzenechemical.comsmolecule.com
Furthermore, the phthalimide structure itself is a robust and stable moiety that can be carried through multiple synthetic steps or can be chemically transformed. For instance, the imide nitrogen can be alkylated, and the entire phthalimide group can be used as a protecting group for primary amines, as seen in variations of the Gabriel synthesis. The unique positioning of the chlorine atom at the 4-position influences the compound's reactivity and electronic properties, enabling distinct synthetic pathways compared to other isomers. smolecule.com Its role extends to being a precursor for functional materials and serving as a nitrogen source in reactions like aminohalogenation. smolecule.com
Exploration in Polymer Chemistry and Materials Science
The dicarboxamide structure inherent to this compound is of significant interest in materials science, particularly for the development of high-performance polymers.
The imide functionality is a cornerstone for creating robust polymers, and this compound serves as a monomer or a precursor to monomers for such materials. smolecule.com A significant application is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, which are utilized in the electronics and aerospace industries. smolecule.com
Research has demonstrated a facile method for creating novel biphenyl (B1667301) polyimides through the nickel-catalyzed coupling polymerization of bis(chlorophthalimide)s. acs.org In this approach, diamines are first condensed with 4-chlorophthalic anhydride (B1165640) to form bis(4-chlorophthalimide) monomers. patsnap.comacs.org These monomers then undergo polymerization under mild conditions, successfully producing high molecular weight polyimides. acs.org
The versatility of the dicarboxamide moiety is further highlighted in the creation of other advanced polymeric materials. Research into microporous organic polymers has shown that incorporating dicarboximide units can create materials with high surface areas and significant gas adsorption capabilities, suitable for H₂ storage and CO₂ capture. researchgate.net In the field of organic electronics, polymers incorporating dicarboxylic imide-derived acceptor units have been designed to create materials with low band gaps, making them efficient for use in polymer solar cells. acs.org
Table 1: Research Applications of this compound and Related Dicarboxamide Structures
| Research Area | Application/Finding | Key Compound Type | Reference |
|---|---|---|---|
| Polymer Chemistry | Synthesis of high molecular weight biphenyl polyimides via Ni-catalyzed coupling. | Bis(4-chlorophthalimide)s | acs.org |
| Materials Science | Creation of microporous organic polymers for H₂ and CO₂ storage. | Dicarboximide Units | researchgate.net |
| Organic Electronics | Development of low band gap polymers for efficient polymer solar cells. | Dicarboxylic Imide Moieties | acs.org |
| Polymer Chemistry | Used as a monomer for producing high-performance polyimides. | This compound | smolecule.com |
Structure-Property Relationships in Dicarboxamide-Derived Polymeric Materials
The inclusion of the dicarboxamide or imide moiety has a profound impact on the final properties of a polymer. The structure-property relationship in these materials is a key area of investigation.
The rigid and planar nature of the phthalimide group is a primary contributor to the desirable properties of polyimides. vt.edu This structural rigidity enhances the thermal stability of the polymer backbone. For example, biphenyl polyimides synthesized from bis(4-chlorophthalimide)s exhibit high glass transition temperatures (Tgs) ranging from 245–311 °C and show 10% weight loss in nitrogen at temperatures between 470–530 °C, indicating excellent thermal resistance. acs.org
Table 2: Properties of Dicarboxamide-Derived Polymeric Materials
| Polymer Type | Key Structural Unit | Property | Application | Reference |
|---|---|---|---|---|
| Biphenyl Polyimide | Bis(4-chlorophthalimide) | Tg: 245–311 °C; 10% weight loss at 470–530 °C | High-Temperature Plastics | acs.org |
| Low Band Gap Copolymer | Dicarboxylic Imide (DI) | Deep HOMO energy level; PCE up to 5.19% | Polymer Solar Cells | acs.org |
| Microporous Polymer | Dicarboximide | BET surface area: 800–1241 m² g⁻¹; High CO₂ uptake | Gas Storage | researchgate.net |
| Polyurethane Urea | Pyridine-2,6-dicarboxamide | Improved thermal stability | Elastomers | researchgate.net |
Role as a Synthetic Intermediate in Agrochemical Research
This compound and its derivatives are important intermediates in the synthesis of agrochemicals. smolecule.com The phthalimide structural motif is present in a number of biologically active molecules used in agriculture. The compound serves as a building block in the production of various pesticides, including fungicides and herbicides. smolecule.comatomfair.comforecastchemicals.com Its utility in this field is driven by its status as a readily available and reactive intermediate that allows for the efficient construction of more complex, target active ingredients for crop protection. forecastchemicals.com
Application as an Intermediate for the Synthesis of Complex Bioactive Molecules in Medicinal Chemistry Research
In medicinal chemistry, the phthalimide scaffold is recognized as an important pharmacophore, and its derivatives often exhibit a wide range of biological activities. nih.gov this compound serves as a crucial intermediate for the synthesis of these complex bioactive molecules. smolecule.comatomfair.com It is widely used in pharmaceutical research and industry as a starting material or key intermediate in the development of new therapeutic agents. nitrobenzenechemical.comatomfair.comforecastchemicals.comzcpc.net
The presence of the chlorine atom provides a reactive handle for chemists to build upon the core structure, enabling the synthesis of a diverse library of compounds for biological screening. smolecule.com The stability of the phthalimide ring allows it to be incorporated into larger molecules that may have potential applications as new drugs. nih.gov While specific biological activities are often associated with the final, more complex derivatives, the role of this compound as a foundational building block is critical to the discovery and development process in medicinal chemistry. smolecule.com
Future Research Directions and Unexplored Avenues for 4 Chlorophthalamide
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of phthalimide (B116566) derivatives has traditionally relied on methods that are often energy-intensive and may involve harsh reagents. A significant future direction lies in the development of green and sustainable synthetic protocols for 4-Chlorophthalamide and its precursors, such as 4-chlorophthalic anhydride (B1165640). google.com Research is anticipated to move beyond conventional methods, which include the chlorination of phthalic anhydride or processes starting from nitrophthalic acids, often involving complex and polluting steps. google.com
Future methodologies will likely focus on:
Metal-Free Catalysis: Exploring novel metal-free catalytic systems presents a promising eco-friendly alternative. For instance, methods using elemental sulfur as a traceless oxidizing agent in solvent-free conditions for the synthesis of N-substituted phthalimides could be adapted for this compound derivatives. researchgate.netrsc.org This approach avoids residual metal contamination in the final product and utilizes an inexpensive, abundant reagent.
Organocatalysis: The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), could enable rapid and efficient access to the cyclic imide core through cascade reactions under mild conditions. acs.org Investigating such organocatalytic pathways for this compound synthesis could significantly improve efficiency and reduce waste.
Green Reagents and Solvents: The application of greener chlorinating agents and solvents is a critical area of exploration. The use of trichloroisocyanuric acid (TCCA) in an aqueous medium has been shown to be a clean, safe, and efficient method for preparing N-chloro compounds, including N-chlorophthalimide, a related structure. thieme-connect.com Adapting such protocols for the synthesis of this compound itself could offer a substantial improvement in the environmental footprint of its production.
Discovery of Novel Reactivity Patterns and Unconventional Transformation Pathways
The reactivity of this compound is primarily dictated by its two key functional components: the reactive carbon-chlorine (C-Cl) bond and the phthalimide scaffold. While its use as a leaving group in nucleophilic substitution reactions is established, significant opportunities exist to uncover and exploit more complex reactivity patterns. smolecule.com
Unexplored avenues include:
Advanced Catalytic Coupling: Palladium-catalyzed amination reactions using N-substituted 4-chlorophthalimides have been successfully employed to synthesize monomers for advanced polymers. rsc.orgrsc.org Future work could expand this scope to other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach a wide array of functional groups at the 4-position, thereby creating a diverse library of novel phthalimide derivatives.
C-H Bond Functionalization: Direct C-H functionalization represents a powerful tool in modern organic synthesis. Research aimed at developing methods for the selective C-H functionalization of the aromatic ring of this compound, or using it as a directing group for reactions on other molecules, could open up unprecedented synthetic routes to complex molecular architectures.
Exploiting Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. This non-covalent interaction is increasingly recognized as a tool for controlling reaction pathways and assembling supramolecular structures. mdpi.comresearchgate.net Future studies could investigate how halogen bonding involving this compound can be used to direct the stereochemistry of reactions or to facilitate unconventional transformations that are otherwise difficult to achieve.
Precursor for Heterocyclic Scaffolds: The phthalimide core is a gateway to other valuable moieties. ijfmr.com For example, N-(4-amino-2-methylphenyl)-4-chlorophthalimide has been used to synthesize novel Isatin Schiff base derivatives with promising biological activity. ijfmr.com A systematic exploration of this compound as a precursor for a wider range of complex heterocyclic compounds remains a fertile ground for discovery.
Design and Synthesis of Advanced Functional Materials with Tunable Properties
This compound is a valuable building block for high-performance polymers, particularly polyimides, which are prized for their exceptional thermal stability and mechanical properties. researchgate.net Future research is expected to focus on the rational design of novel materials where the properties are precisely tuned at the molecular level by leveraging the this compound structure.
Key research directions include:
High-Performance Gas Separation Membranes: Poly(amine-imide)s derived from the palladium-catalyzed amination of N-methyl-4-chlorophthalimide have demonstrated good thermal stability and surface areas, making them promising candidates for gas separation membranes. rsc.orgrsc.org Future work will likely involve the synthesis of a broader range of these polymers, systematically varying the diamine monomers to fine-tune the free volume and pore size, thereby optimizing permeability and selectivity for important gas pairs like O₂/N₂ and CO₂/CH₄. rsc.orgresearchgate.net
Polymers with Tailored Optical Properties: The incorporation of sulfur and other polarizable atoms into polymer backbones can lead to materials with a high refractive index, which are sought after for optical devices and advanced displays. researchgate.netacs.org By reacting this compound-derived monomers with various sulfur-containing diamines, it is possible to create novel poly(thioether imide)s. researchgate.net A systematic study of how the isomerism (i.e., using 3-chlorophthalimide vs. 4-chlorophthalimide) and the nature of the thio-containing co-monomer affect the refractive index, transparency, and thermal properties is a compelling avenue for future research. acs.orgresearchgate.net
Soluble and Processable Polyimides: A major challenge with high-performance polyimides is their often poor solubility, which complicates processing. The unique positioning of the chlorine atom at the 4-position influences the polymer chain's geometry and intermolecular interactions. smolecule.com Future synthetic strategies could focus on creating copolymers from a mix of 3- and 4-chlorophthalimide-based monomers to disrupt chain packing, thereby enhancing solubility without significantly compromising thermal stability. researchgate.net
Table 1: Research Findings on Functional Materials from this compound Derivatives
| Material Type | Precursor(s) | Key Properties Investigated | Potential Application | Reference |
|---|---|---|---|---|
| Poly(amine-imide)s | Bis(amine anhydride)s from N-methyl-4-chlorophthalimide | High Tg (310-395 °C), high thermal stability (>510 °C), good solubility | Gas separation membranes | rsc.org, rsc.org |
| Poly(thioether imide)s | N-(4-mercaptophenyl)-4-chlorophthalimide | High Tg, excellent thermal stability (509–536 °C in air) | High-performance thermoplastics | researchgate.net |
| Highly Refractive Polyimides | Dianhydrides from 4-bromophthalic anhydride and sulfur-containing diamines | High refractive index, high transparency, good thermal stability | Optical adhesives, advanced displays | acs.org |
Strategic Integration into Multidisciplinary Research Platforms for Novel Chemical Discoveries
The true value of a versatile chemical like this compound is fully realized when it is integrated into broader, multidisciplinary research platforms that bridge chemistry with biology, medicine, and agricultural science.
Future strategies should involve:
Medicinal Chemistry and Drug Discovery: The phthalimide scaffold is present in numerous pharmaceuticals. Derivatives of this compound have already shown potential as precursors to compounds with antibacterial and antifungal properties. smolecule.comijfmr.com Furthermore, related Mannich base nitrogen mustards synthesized from substituted phthalimides have been noted for their cytotoxic and anti-neoplastic potential. updatepublishing.com A strategic approach would involve creating focused libraries of novel compounds derived from this compound for high-throughput screening against a range of biological targets, including microbial pathogens and cancer cell lines.
Agrochemical Development: this compound and its derivatives are used as intermediates in the synthesis of agrochemicals, including herbicides and pesticides. smolecule.com Future research could leverage combinatorial chemistry approaches, using this compound as a central scaffold, to rapidly generate and test new potential agrochemicals with improved efficacy, selectivity, and environmental profiles.
Chemical Biology and Probe Development: The ability to functionalize this compound through its chloro group makes it an attractive platform for the development of chemical probes. By attaching fluorophores, biotin (B1667282) tags, or photo-crosslinking groups, researchers could design molecular tools to study biological processes, identify protein targets, and elucidate mechanisms of action for bioactive molecules.
By pursuing these future research directions, the scientific community can unlock new dimensions of the chemical utility of this compound, transforming it from a simple intermediate into a cornerstone for innovation in sustainable synthesis, advanced materials, and life sciences.
Q & A
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Guidance : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals. For docking studies, use AutoDock Vina with protein targets (e.g., enzymes in metabolic pathways) and validate predictions via in vitro assays (e.g., IC determination) .
Q. What statistical approaches are suitable for reconciling contradictory toxicity data (e.g., in vitro vs. in vivo) for this compound?
- Methodological Guidance : Apply meta-analysis techniques to aggregate datasets, adjusting for covariates (e.g., cell line variability, dosage). Use Bayesian hierarchical models to quantify uncertainty and identify confounding factors. Validate findings with dose-response studies in multiple model organisms .
Q. How can researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?
- Methodological Guidance : Use C-labeled this compound in hepatocyte incubations. Track metabolites via radiometric detection coupled with HR-MS/MS. Employ kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance rates. Cross-validate with in silico tools like Simcyp .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Guidance : Document all synthetic steps in an electronic lab notebook (e.g., Chemotion ELN) with version control. Share detailed procedures (e.g., reagent lot numbers, instrument calibration logs) via FAIR-aligned repositories. Use consensus standards (e.g., IUPAC guidelines) for nomenclature and data reporting .
Q. How should researchers prioritize conflicting hypotheses about this compound’s mechanism of action in biological systems?
- Methodological Guidance : Employ orthogonal assays (e.g., CRISPR knockouts, isoform-specific inhibitors) to test competing hypotheses. Use pathway enrichment analysis on transcriptomic/proteomic data to identify dominant mechanisms. Publish negative results to reduce publication bias .
Data Management and Ethics
Q. What strategies mitigate risks of data misinterpretation in high-throughput screening studies involving this compound?
- Methodological Guidance : Predefine exclusion criteria (e.g., outlier thresholds) and use blinded data analysis. Apply false discovery rate (FDR) correction to omics datasets. Deposit raw data in public repositories (e.g., RADAR4Chem) with metadata aligned with MIAME standards .
Q. How can interdisciplinary teams collaboratively address gaps in this compound’s safety and efficacy profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
